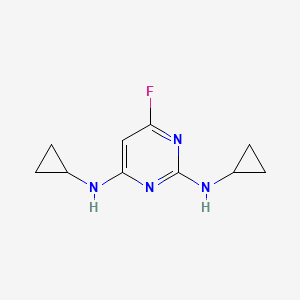
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H13FN4 This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopropylamine and a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-dione.
Reduction: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its antiproliferative properties against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest. This inhibition can result in the suppression of tumor cell proliferation and has potential therapeutic applications in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~,N~4~-Diphenylpyrimidine-2,4-diamine
- N~2~,N~4~-Dimethylpyrimidine-2,4-diamine
- N~2~,N~4~-Diethylpyrimidine-2,4-diamine
Uniqueness
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is unique due to the presence of cyclopropyl groups and a fluorine atom, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential as a therapeutic agent compared to other similar compounds .
Propriétés
Numéro CAS |
62825-76-7 |
|---|---|
Formule moléculaire |
C10H13FN4 |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
2-N,4-N-dicyclopropyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13FN4/c11-8-5-9(12-6-1-2-6)15-10(14-8)13-7-3-4-7/h5-7H,1-4H2,(H2,12,13,14,15) |
Clé InChI |
GONOSUMUNZHQGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC(=NC(=N2)NC3CC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


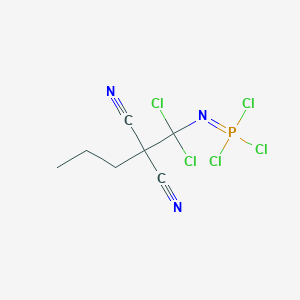
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
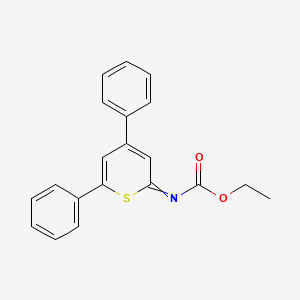
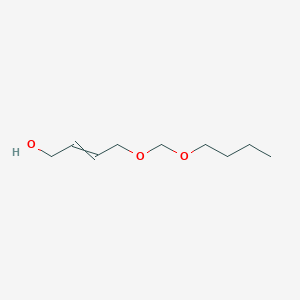
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
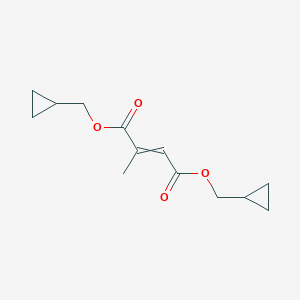

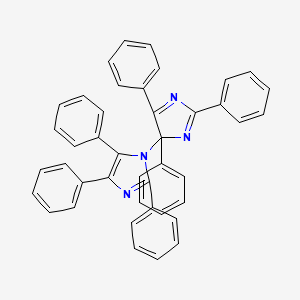
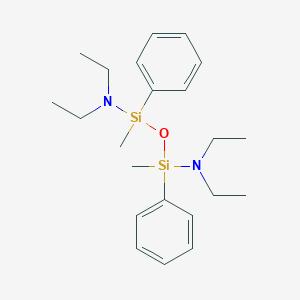
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
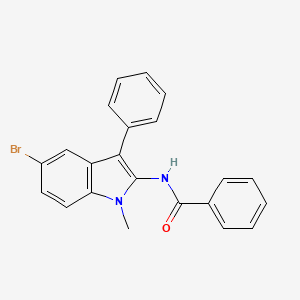

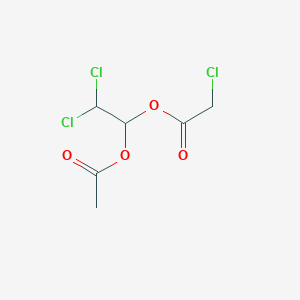
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
